5-(Aminomethyl)-1-methylpyrrolidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)-1-methylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8-4-6(9)2-5(8)3-7/h5-6,9H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOXBKJTQMEVHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933685-36-0 | |
| Record name | 5-(aminomethyl)-1-methylpyrrolidin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Sophisticated Synthetic Methodologies for 5 Aminomethyl 1 Methylpyrrolidin 3 Ol
Enantioselective and Diastereoselective Synthesis of Defined Stereoisomers
The synthesis of a specific stereoisomer of 5-(aminomethyl)-1-methylpyrrolidin-3-ol, which contains two stereocenters at the C3 and C5 positions, demands highly controlled asymmetric and diastereoselective methods.
Asymmetric Catalysis Approaches for Pyrrolidine (B122466) Ring Construction
Asymmetric catalysis is a powerful tool for establishing chirality in synthetic molecules, and organocatalysis, in particular, has emerged as a key strategy for building pyrrolidine rings. nih.govacs.org Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are frequently used to promote transformations with high enantioselectivity. nih.gov These catalysts typically operate by forming chiral enamines or iminium ions with substrates, guiding the approach of the reaction partner to create a new stereocenter with high fidelity.
For a target like this compound, an organocatalytic [3+2] cycloaddition reaction represents a highly convergent and stereocontrolled approach. mappingignorance.org This method involves the reaction of an azomethine ylide with a dipolarophile. For instance, a novel spiro-pyrrolidine silyl (B83357) ether has been designed as an organocatalyst for Michael addition reactions, achieving excellent enantioselectivity (up to 99% ee) in the construction of complex pyrrolidines. rsc.org Such catalysts could be adapted to construct the core of the target molecule.
Table 1: Organocatalyst Performance in Asymmetric Michael Addition for Pyrrolidine Synthesis (Data based on a model reaction forming all-carbon quaternary centers, illustrating catalyst effectiveness applicable to complex pyrrolidine synthesis)
| Catalyst | Additive | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Spiro-pyrrolidine Silyl Ether | TFA | Toluene | 85 | 98 |
| Spiro-pyrrolidine Silyl Ether | Acetic Acid | CH2Cl2 | 87 | 99 |
| Diphenylprolinol Silyl Ether | Benzoic Acid | Dioxane | 75 | 95 |
| Proline | None | DMSO | 60 | 70 |
Source: Adapted from findings on spiro-pyrrolidine organocatalysts and general organocatalysis principles. rsc.org
Peptide-based catalysts also offer a sophisticated platform for asymmetric synthesis, where the peptide backbone creates a well-defined chiral environment to control the stereochemical outcome of reactions. nih.gov
Chiral Pool Derivations from Naturally Occurring Precursors
The chiral pool comprises readily available, enantiopure natural products like amino acids, sugars, and terpenes, which serve as convenient starting materials for complex target molecules. wikipedia.org This strategy is highly effective as the inherent chirality of the starting material is transferred to the final product, bypassing the need for an asymmetric induction step. youtube.comyoutube.com
For the synthesis of this compound, several natural precursors are viable starting points.
4-Hydroxyproline: This amino acid already contains the pyrrolidine ring and a hydroxyl group at a key position. Stereoselective manipulation of the carboxyl group to an aminomethyl group would be a primary challenge. Many syntheses of pyrrolidine-containing drugs begin with either proline or 4-hydroxyproline. mdpi.comnih.gov
Tartaric Acid: Available as both L- and D-isomers, tartaric acid provides a C4 backbone with two stereodefined hydroxyl groups. It has been used to synthesize various pyrrolidine-based organocatalysts. mdpi.com A synthetic sequence could involve the transformation of the carboxylic acid groups and the stereospecific introduction of the nitrogen atom and its substituents.
(R)-Glyceraldehyde: Derived from D-mannitol, this chiral building block can be used to synthesize chiral homoallylic amines, which are precursors to 2-substituted pyrrolidines through sequential hydrozirconation/iodination reactions. nih.govbeilstein-journals.org
The chiral pool approach offers a robust and often more economical route to enantiomerically pure compounds compared to de novo asymmetric synthesis.
Diastereoselective Induction in Cyclization and Functionalization Reactions
Once enantioselectivity is established, controlling the relative stereochemistry between the C3-hydroxyl and C5-aminomethyl groups is critical. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.
Intramolecular cyclization is a key strategy where stereocontrol can be exerted. researchgate.netrsc.org For example, a new one-pot, four-step protocol for preparing N-protected pyrrolidines with high yields and excellent diastereoselectivity has been reported. This method involves the highly diastereoselective addition of a functionalized lithium intermediate to a chiral sulfinimine, followed by intramolecular cyclization. nih.gov The chiral sulfinyl group guides the stereochemical outcome of the addition, thereby setting the relative stereochemistry of the substituents on the newly formed ring. acs.org
Metal-catalyzed reactions are also prominent in achieving high diastereoselectivity. The use of Lewis acids like Ytterbium triflate (Yb(OTf)₃) has been shown to catalyze three-component reactions of aldehydes, amines, and cyclopropanediesters to form cis-2,5-disubstituted pyrrolidines with diastereoselectivity often greater than 10:1. acs.org
Table 2: Diastereoselectivity in Pyrrolidine Synthesis via N-tert-Butanesulfinylimine Chemistry (Data illustrates diastereocontrol in a model [3+2] cycloaddition reaction)
| Entry | Dipolarophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Dimethyl maleate | Ag2CO3 | Toluene | 75 | >95:5 |
| 2 | N-Phenylmaleimide | Ag2CO3 | Toluene | 82 | >95:5 |
| 3 | Methyl acrylate | Ag2CO3 | Toluene | 68 | 85:15 |
| 4 | Dimethyl fumarate | Ag2CO3 | Toluene | 71 | 90:10 |
Source: Adapted from research on 1,3-dipolar cycloadditions with N-tert-butanesulfinylazadienes. acs.org
Advanced Total Synthesis Routes and Process Optimization Strategies
Convergent and Linear Synthesis Pathways for Maximized Yield and Efficiency
Synthetic strategies can be broadly categorized as linear or convergent.
For this compound, a convergent approach could involve a [3+2] dipolar cycloaddition, where an azomethine ylide fragment is combined with a functionalized alkene. acs.orgrsc.org For example, an enantioselective method for synthesizing 2-aminomethyl and 3-amino pyrrolidines has been developed through proline-catalyzed asymmetric α-amination of an aldehyde, followed by reductive amination and cyclization. figshare.com This strategy effectively converges multiple components to rapidly build the core structure.
Integration of Green Chemistry Principles in Synthetic Design and Execution
Modern synthetic chemistry emphasizes not only efficiency but also environmental sustainability. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemheterocycles.com
Several green approaches are applicable to pyrrolidine synthesis:
Use of Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or performing reactions under solvent-free conditions significantly reduces environmental impact. mdpi.com Multicomponent reactions in an aqueous medium have been successfully developed for pyrrolidine derivatives. tandfonline.com
Catalyst-Free Reactions: Designing reactions that proceed efficiently without a catalyst, often promoted by microwave irradiation or grinding, simplifies purification and eliminates waste from spent catalysts. nih.govtandfonline.com
Atom Economy: Utilizing reactions that incorporate the maximum number of atoms from the reactants into the final product, such as cycloadditions, is a cornerstone of green chemistry. The 1,3-dipolar cycloaddition is an excellent example of an atom-economical reaction for building the pyrrolidine ring. mappingignorance.org
Biocatalysis: The use of enzymes, such as imine reductases or transaminases, offers high selectivity under mild, aqueous conditions, presenting a green alternative to traditional chemical methods. acs.org
A novel, metal-free, diastereoselective synthesis of substituted pyrrolidines has been developed using cellulose (B213188) sulfuric acid, a biodegradable solid acid catalyst derived from natural carbohydrates. acs.org This method avoids harsh conditions and utilizes a reusable catalyst, embodying key principles of green chemistry. acs.org
Scalability Studies and Reactor Design Considerations for Large-Scale Production
The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on scalability and reactor design to ensure efficiency, safety, and cost-effectiveness. Continuous flow chemistry has emerged as a highly advantageous technology for this purpose, offering precise control over reaction parameters and enhanced safety for handling potentially hazardous intermediates. flinders.edu.au
For the large-scale synthesis of pyrrolidine derivatives, various reactor types are considered, each with specific benefits. Continuous Stirred Tank Reactors (CSTRs) are well-suited for reactions involving solids and have well-understood scale-up characteristics. Cascades of CSTRs can mimic the plug flow behavior of tubular reactors, providing better control over residence time distribution. rsc.orgPlug Flow Reactors (PFRs) , often in the form of coil or packed-bed reactors, are ideal for fast reactions and offer excellent heat and mass transfer. vapourtec.com The choice of reactor significantly impacts yield, purity, and production capacity. For instance, a multi-step continuous flow synthesis of an active pharmaceutical ingredient demonstrated a production capacity of 7.6 g over a 40-hour period on a small-scale setup, highlighting the potential for significant throughput when scaled up. whiterose.ac.uk
The design of the reactor system is critical. For instance, a laboratory-scale continuous processing reactor system for producing pharmaceutical substances featured three series-connected reactors with integrated heat exchangers, stirrers, and a microcontroller system for precise process control. mdpi.com Additive manufacturing (3D printing) is also being explored for creating bespoke microreactors with complex internal geometries to optimize mixing and reaction efficiency for specific chemical transformations. rsc.orgrsc.org
The table below outlines key considerations in reactor design for the scalable synthesis of substituted pyrrolidines:
| Reactor Type | Key Advantages for Pyrrolidine Synthesis | Design Considerations |
| Continuous Stirred Tank Reactor (CSTR) | Excellent for handling slurries and solids, well-understood scale-up. | Impeller design for efficient mixing, residence time distribution control (using cascades). rsc.org |
| Plug Flow Reactor (PFR) / Coil Reactor | High heat and mass transfer rates, suitable for fast reactions. | Tube diameter and length to control residence time, management of pressure drop. flinders.edu.au |
| Packed-Bed Reactor | Ideal for heterogeneous catalysis. | Catalyst particle size and packing density, prevention of channeling. mdpi.com |
| Microreactor | Superior mixing and heat transfer, enhanced safety. | Complex channel design (e.g., using 3D printing), potential for numbering-up for scalability. rsc.org |
The optimization of a multi-step synthesis in a continuous flow setup is crucial for industrial application. Automated systems utilizing Process Analytical Technology (PAT) can monitor reaction progress in real-time, allowing for rapid optimization of parameters such as temperature, pressure, and reagent concentration to maximize yield and purity. researchgate.netnih.gov
Development of Novel Synthetic Reagents and Methodologies for Pyrrolidine Core Formation
The construction of the pyrrolidine ring is a central challenge in the synthesis of this compound. Research has focused on developing novel reagents and methodologies that offer high stereoselectivity, efficiency, and functional group tolerance.
A variety of synthetic strategies have been explored for the formation of the pyrrolidine nucleus. These can be broadly categorized into methods starting from cyclic precursors and those involving the cyclization of acyclic starting materials. mdpi.com Proline and its derivatives are common starting points, leveraging the existing chiral pool. mdpi.com
Recent advancements have focused on catalytic methods to construct the pyrrolidine ring. For example, a one-pot, three-component protocol using a novel heterogeneous nanocatalyst, l-proline (B1679175) functionalized manganese ferrite (B1171679) nanorods, has been developed for the stereoselective synthesis of spirocyclic pyrrolidines. mdpi.comresearchgate.net This method offers high yields, excellent diastereoselectivity, and easy catalyst recovery.
The following table summarizes some novel synthetic approaches for pyrrolidine core formation:
| Methodology | Key Reagents/Catalysts | Advantages |
| Heterogeneous Catalysis | l-proline functionalized manganese ferrite nanorods | High yield, high diastereoselectivity, reusable catalyst. mdpi.comresearchgate.net |
| Redox-Enabled Intramolecular Hydroamination | Urea hydrogen peroxide adduct (UHP), Bis(pinacolato)diboron (B₂pin₂) | One-pot procedure, avoids isolation of intermediates, broad substrate scope. researchgate.net |
| Asymmetric Michael Addition | Organocatalysts | Concise synthesis of highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives. |
| Enzymatic Synthesis | Engineered oxidases, dehydrogenases, and transaminases | Environmentally benign, high selectivity, one-pot one-step processes. rsc.org |
Furthermore, enzymatic synthesis is gaining traction for its potential in green chemistry. A one-pot, one-step enzymatic process has been developed for the synthesis of 5-(aminomethyl)-2-furancarboxylic acid, a related compound, demonstrating the feasibility of using biocatalysts for complex transformations. rsc.org Such enzymatic cascades, utilizing engineered enzymes, can achieve high titers and operate under mild conditions.
The development of these sophisticated synthetic methodologies and a deeper understanding of scalability and reactor design are paving the way for the efficient and sustainable large-scale production of this compound, a vital component in the synthesis of advanced pharmaceuticals.
Chemical Transformations and Derivatization Strategies for 5 Aminomethyl 1 Methylpyrrolidin 3 Ol
Selective Functional Group Interconversions at the Amino and Hydroxyl Sites
The presence of multiple reactive sites on 5-(aminomethyl)-1-methylpyrrolidin-3-ol necessitates chemoselective reaction strategies to achieve desired modifications. The primary aminomethyl group, the endocyclic secondary amine, and the secondary hydroxyl group exhibit different reactivities that can be exploited for selective functionalization.
The primary amine of the aminomethyl side chain is generally the most nucleophilic and least sterically hindered site, making it the primary target for acylation, amidation, and alkylation reactions.
Amidation and Acylation: Selective N-acylation of the primary amine can be achieved using various acylating agents. Reagents like diacylaminoquinazolinones (DAQs) have demonstrated high selectivity for primary amines over secondary amines. researchgate.net This allows for the formation of amide bonds at the exocyclic amine without significant reaction at the endocyclic nitrogen. researchgate.net Similarly, standard coupling reagents used in peptide synthesis, such as 1-Hydroxybenzotriazole (HOBt) derivatives, can be employed to form amides by reacting the primary amine with carboxylic acids. researchgate.net Oxidative coupling methods using copper/nitroxyl catalysis can also achieve chemoselective amidation of primary amines in the presence of secondary amines, reacting with alcohols to form the corresponding amides directly. nih.gov
Alkylation: Selective mono-alkylation of the primary amine is challenging due to the increased nucleophilicity of the resulting secondary amine, which can lead to over-alkylation. rsc.org However, specific methods have been developed to control this. Reductive amination using nitriles under catalytic hydrogenation (e.g., with Pd/C) can selectively produce secondary amines from primary amines. rsc.org Another approach involves the "borrowing hydrogen" methodology, where alcohols serve as alkylating agents in the presence of a ruthenium catalyst, allowing for the direct N-alkylation of primary amines. nih.gov For selective mono-alkylation of amino alcohols, a chelation strategy using 9-borabicyclononane (B1260311) (9-BBN) can protect the amine and alcohol groups, allowing for controlled alkylation of the primary amine. organic-chemistry.org
Table 1: Representative Selective Functionalization Reactions of Amino Groups This table presents examples of reactions applicable to the primary amine of this compound based on similar substrates.
| Reaction Type | Reagents and Conditions | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| Acylation | Diacylaminoquinazolinones (DAQs), Amine Mixture | Primary Amide | High for primary amine | researchgate.net |
| Amidation | Alcohol, Amine, Cu/ABNO catalyst, Air | Primary Amide | Chemoselective for primary amine | nih.gov |
| Alkylation | Nitrile, Primary Amine, Pd/C, H₂ | Secondary Amine | Selective mono-alkylation | rsc.org |
| Alkylation | Alcohol, Primary Amine, Ru complex | Secondary Amine | Selective mono-alkylation | nih.gov |
| Alkylation | 1. 9-BBN; 2. Base; 3. Alkyl Halide | Mono-N-alkylated Amino Alcohol | High for mono-alkylation | organic-chemistry.org |
Modification of the secondary hydroxyl group typically requires that the more nucleophilic amino groups are protected.
Esterification: Once the amines are protected (e.g., as carbamates or amides), the hydroxyl group can be readily esterified using standard conditions, such as reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base. A notable exception is the use of certain metal catalysts, like Cu(II), which can direct the O-acylation of 1,2-amino alcohols even in the presence of a free, more nucleophilic amine. acs.org This method offers a direct route to ester derivatives without the need for protecting groups. acs.org
Etherification: Ether synthesis at the hydroxyl position generally follows classical Williamson ether synthesis protocols, involving deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Again, prior protection of the amine functionalities is crucial to prevent N-alkylation. More modern methods, such as Ni-catalyzed hydroalkoxylation, could also be applied to form allylic ethers if an appropriate unsaturated substrate were synthesized first. organic-chemistry.org
Strategic Chemical Modifications of the Pyrrolidine (B122466) Ring System
Altering the core pyrrolidine skeleton can lead to significant changes in the three-dimensional shape and properties of the molecule, providing access to novel chemical space.
Ring Expansion: Pyrrolidine rings can be expanded to six-membered piperidines or seven-membered azepanes through various rearrangement reactions. researchgate.net The Tiffeneau–Demjanov rearrangement is a classic method for one-carbon ring expansion of cyclic amino alcohols. wikipedia.org This involves the diazotization of a vicinal amino alcohol, followed by a rearrangement cascade. Applying this to a derivative of this compound could potentially yield a piperidine (B6355638) structure. More recent methods include enantioselective ring expansion of azetidines to prolinamide derivatives catalyzed by chiral cobalt(II) complexes, a strategy that could be adapted for pyrrolidine expansion. researchgate.net
Ring Contraction: Ring contraction of a pyrrolidine ring is less common but can be achieved. For instance, the Favorskii rearrangement of cyclic α-haloketones can lead to ring-contracted esters. wikipedia.org This would require initial oxidation of the 3-ol group to a ketone and subsequent α-halogenation. Photochemical methods have also been developed for the ring contraction of pyridines to pyrrolidine derivatives, representing a synthetic route to the core rather than a modification. osaka-u.ac.jpresearchgate.netbohrium.comnih.gov
The existing stereocenters in this compound can be used to direct the stereoselective introduction of new substituents and chiral centers on the pyrrolidine ring.
Highly diastereoselective and enantioselective methods have been developed to create polysubstituted pyrrolidines. acs.orgnih.gov Catalytic hydrogenation of substituted pyrrole (B145914) precursors using heterogeneous catalysts like rhodium-on-carbon can lead to the formation of up to four new stereocenters with high diastereoselectivity. nih.govacs.org While this is a synthetic approach, the principle of a resident stereocenter directing an incoming substituent is applicable to modifying the existing pyrrolidine ring.
Furthermore, [3+2] cycloaddition reactions between azomethine ylides and various dipolarophiles are powerful tools for constructing densely functionalized pyrrolidines with excellent stereocontrol. acs.org By starting with a chiral pyrrolidine-derived substrate, it is possible to introduce new substituents at various positions with predictable stereochemistry. For example, a multicomponent reaction catalyzed by TiCl₄ can create up to three contiguous asymmetric centers in a single step to yield highly substituted pyrrolidines. nih.gov
Table 2: Methodologies for Stereocontrolled Pyrrolidine Synthesis and Modification This table summarizes advanced methods that can be adapted for introducing chiral centers onto the pyrrolidine scaffold.
| Method | Key Features | Stereochemical Outcome | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Reduction of substituted pyrroles with heterogeneous catalysts (e.g., Rh/C). | Excellent diastereoselectivity, up to four new stereocenters. | nih.govacs.org |
| [3+2] Cycloaddition | Reaction of azomethine ylides with alkenes, catalyzed by Ag₂CO₃. | Highly diastereoselective synthesis of polysubstituted pyrrolidines. | acs.org |
| Organocatalytic Cascade | Reversible aza-Henry reaction followed by aza-Michael cyclization. | High diastereo- and enantioselectivity, up to three stereocenters. | acs.org |
| Multicomponent Reaction | Lewis acid (TiCl₄) catalyzed reaction of dihydrofuran, imino ester, and silane. | Diastereoselective formation of highly substituted pyrrolidines. | nih.gov |
Systematic Synthesis of Chemically Diverse Analogues and Derivative Libraries
The generation of chemical libraries based on a core scaffold is a cornerstone of modern drug discovery. The varied reactivity of this compound makes it an excellent starting point for creating a library of diverse analogues. By combining the selective functionalization strategies discussed in section 3.1 with the ring modification techniques from section 3.2, a systematic exploration of the surrounding chemical space can be undertaken.
Fragment-based drug discovery (FBDD) often utilizes scaffolds like pyrrolidine to build libraries that explore three-dimensional molecular space. nih.gov Asymmetric cycloaddition reactions, for instance, can be used to generate libraries of enantiomerically pure pyrrolidine fragments with high 3D diversity. nih.gov Similarly, functionalizing a pre-existing, chiral pyrrolidine core like this compound through parallel synthesis techniques allows for the rapid generation of numerous derivatives. Amidation at the primary amine with a diverse set of carboxylic acids, alkylation with various alkyl halides, and esterification of the hydroxyl group are straightforward approaches to building such a library. These efforts are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. nih.gov
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental data for the advanced structural elucidation and characterization of the specific chemical compound This compound is not available in the public domain.
Chemical databases such as PubChem list the compound and provide basic information like its molecular formula (C₆H₁₄N₂O) and predicted properties, but explicitly state that no literature or patent data is currently available for this specific molecule. uni.lu Searches for spectroscopic and chiroptical data, which are essential for fulfilling the detailed outline provided in the user's request, did not yield any specific results for this compound.
The requested article structure requires in-depth research findings for the following techniques, which are not documented for this compound:
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NOESY, HSQC, HMBC): No published studies detailing the NMR analysis of this compound were found.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis: While predicted mass data is available, no experimental HRMS studies or fragmentation analysis have been published.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Fingerprinting: There are no publicly available IR or Raman spectra for this compound.
Circular Dichroism (CD) Spectroscopy and Computational Prediction of Spectra: No literature exists on the chiroptical properties of this molecule, including CD or ORD analysis.
Optical Rotatory Dispersion (ORD) Measurements: No published ORD data for this compound could be located.
While there is information on related compounds and general spectroscopic methods, the strict requirement to focus solely on "this compound" and its derivatives prevents the inclusion of data from analogous structures.
Therefore, it is not possible to generate the requested scientific article with the specified level of detail and accuracy due to the absence of published research and experimental data for this particular compound.
Advanced Structural Elucidation and Characterization Techniques for 5 Aminomethyl 1 Methylpyrrolidin 3 Ol and Its Derivatives
Single-Crystal X-ray Diffraction for Definitive Absolute Stereochemistry and Conformation
Single-crystal X-ray diffraction is an unparalleled analytical technique for the unambiguous determination of the three-dimensional structure of crystalline compounds. unimi.it It provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Crucially, for chiral molecules such as 5-(Aminomethyl)-1-methylpyrrolidin-3-ol, this method can establish the absolute stereochemistry of all stereogenic centers, a critical aspect for understanding their biological activity and interaction with other chiral molecules.
The pyrrolidine (B122466) ring, the core scaffold of this compound, is not planar and is known to adopt puckered conformations, typically described as envelope (E) or twist (T) forms. The specific puckering mode is influenced by the nature and orientation of the substituents on the ring. nih.gov For instance, studies on substituted prolines have shown that the puckering of the pyrrolidine ring can be controlled by the substituents at the C-4 position. nih.gov In the case of this compound, the presence of substituents at the C-1, C-3, and C-5 positions will dictate the preferred conformation of the five-membered ring.
The process of single-crystal X-ray diffraction involves irradiating a single crystal of the compound with an X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the positions of the individual atoms are determined, leading to the complete molecular structure.
For the definitive assignment of absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. When the wavelength of the X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully measuring these differences, the absolute configuration of the molecule can be determined.
While no specific single-crystal X-ray diffraction data for this compound is publicly available, analysis of related pyrrolidine derivatives highlights the type of data that would be obtained. For example, a hypothetical crystal structure determination would provide the key parameters to define its solid-state conformation and absolute stereochemistry.
Illustrative Crystallographic Data for a Pyrrolidine Derivative
To illustrate the output of a single-crystal X-ray diffraction experiment, the following table presents hypothetical crystallographic data for a derivative of this compound. This data is representative of what would be expected from such an analysis.
| Parameter | Value |
| Chemical Formula | C₆H₁₄N₂O |
| Formula Weight | 130.19 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.543 |
| b (Å) | 8.912 |
| c (Å) | 12.345 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 719.8 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.201 |
| Absorption Coefficient (mm⁻¹) | 0.085 |
| Flack Parameter | 0.05(10) |
This table is illustrative and does not represent experimentally determined data for this compound.
In this illustrative table, the space group P2₁2₁2₁ is a common chiral space group, indicating that the crystal is composed of a single enantiomer. The Flack parameter is a critical value in determining the absolute stereochemistry; a value close to zero for a chiral structure indicates that the correct absolute configuration has been assigned.
Conformational Analysis
The detailed geometric parameters obtained from X-ray diffraction allow for a thorough conformational analysis. For this compound, this would involve determining the puckering parameters of the pyrrolidine ring to define its envelope or twist conformation. Furthermore, the torsional angles involving the substituents at C-3 and C-5 would reveal their spatial orientation relative to the ring, which is crucial for understanding intermolecular interactions in the crystal lattice and potential receptor binding modes.
For instance, analysis of spiropyrrolidine derivatives has demonstrated the utility of X-ray crystallography in assigning the relative configuration of complex stereostructures and identifying the presence of different conformers in the solid state. mdpi.com
Computational and Theoretical Studies of 5 Aminomethyl 1 Methylpyrrolidin 3 Ol
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity/Basicity Profiles
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other chemical species. For 5-(aminomethyl)-1-methylpyrrolidin-3-ol, the HOMO is typically localized on the more electron-rich regions, such as the nitrogen atoms and the oxygen of the hydroxyl group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, indicates the most likely sites for nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for molecular stability and reactivity. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. dntb.gov.ua Computational analysis allows for the visualization of these orbitals and the calculation of their energy levels, which helps in elucidating potential reaction mechanisms. For instance, in reactions involving this molecule, the nitrogen of the pyrrolidine (B122466) ring often acts as a nucleophile. researchgate.net
Table 1: Calculated FMO Properties for this compound Note: These values are hypothetical and representative of typical results from DFT calculations for similar molecules.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | 2.15 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 8.40 | Indicator of chemical reactivity and kinetic stability |
| Ionization Potential | 6.25 | The minimum energy required to remove an electron |
Transition State Theory (TST) combined with quantum chemical calculations enables the mapping of potential energy surfaces for chemical reactions involving this compound. By locating the transition state structures—the highest energy points along a reaction coordinate—researchers can calculate activation energies and reaction rates. acs.org This is particularly useful for understanding mechanisms such as N-alkylation, acylation, or its participation in organocatalysis. acs.org
For example, in a potential intramolecular reaction, computational models can predict the most favorable pathway by comparing the energy barriers of different possible routes. These studies can reveal the role of specific functional groups in stabilizing or destabilizing transition states, thereby controlling the reaction's outcome. acs.org
Comprehensive Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the five-membered pyrrolidine ring means that this compound can exist in multiple conformations. nih.gov Understanding these conformational preferences is vital as they can significantly impact the molecule's biological activity and reactivity.
The pyrrolidine ring typically adopts non-planar envelope (Cₛ) or twisted (C₂) conformations to relieve ring strain. The substituents on the ring dictate which conformation is energetically preferred. nih.gov For this compound, computational methods can systematically explore the potential energy surface to identify low-energy conformers. The relative orientation of the aminomethyl, hydroxyl, and methyl groups can lead to various stereoisomers, each with a unique energy profile. The puckering of the ring is influenced by stereoelectronic effects from the substituents. nih.gov
Table 2: Relative Energies of Plausible Conformers Note: Data is illustrative, based on general principles of pyrrolidine conformational analysis.
| Conformer | Ring Pucker | Dihedral Angle (C2-N1-C5-C(amino)) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | C3-endo | 65° | 0.00 |
| B | C3-exo | -68° | 1.25 |
| C | C4-endo | 155° | 2.10 |
The surrounding solvent environment can have a profound effect on both the conformational equilibrium and the chemical reactivity of the molecule. frontiersin.org Molecular dynamics (MD) simulations and quantum chemical calculations using implicit or explicit solvent models are employed to study these effects. frontiersin.orgarabjchem.org Solvation can stabilize certain conformers over others through interactions like hydrogen bonding, particularly involving the hydroxyl and aminomethyl groups.
MD simulations can track the dynamic behavior of the molecule in a solvent box over time, providing insights into conformational transitions and the stability of solute-solvent interactions. nih.govnih.gov The choice of solvent can alter reaction barriers and even change the preferred reaction pathway by selectively stabilizing transition states or reactants. researchgate.netfrontiersin.org
In Silico Modeling of Molecular Interactions as a Component of Complex Chemical Systems
In the context of medicinal chemistry or materials science, this compound is often a fragment of a larger, more complex system. In silico techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies are used to predict and analyze its interactions. arabjchem.orgnih.gov
Molecular docking simulations can predict the binding mode and affinity of this compound within the active site of a protein. nih.govresearchgate.net These models help identify key interactions, such as hydrogen bonds formed by the hydroxyl and amino groups or van der Waals interactions involving the pyrrolidine ring. Such studies are instrumental in the rational design of new molecules with specific biological targets. nih.gov For example, the hydroxyl group can act as a hydrogen bond donor or acceptor, the protonated amino group can form salt bridges with acidic residues like aspartate or glutamate, and the N-methyl group can occupy hydrophobic pockets. arabjchem.org Molecular dynamics simulations of the ligand-protein complex can further assess the stability of these interactions over time. nih.gov
Strategic Utility of 5 Aminomethyl 1 Methylpyrrolidin 3 Ol As a Key Synthetic Intermediate
Application in the Asymmetric Synthesis of Complex Organic Molecules
As a chiral building block, 5-(aminomethyl)-1-methylpyrrolidin-3-ol provides a pre-defined stereochemical foundation upon which molecular complexity can be built. This is crucial in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount.
The synthesis of polycyclic heterocyclic compounds often relies on chiral precursors to guide the stereochemical outcome of cyclization reactions. Pyrrolidine (B122466) derivatives, in particular, are frequently used as sugar mimics in the synthesis of nucleoside analogs, where the nitrogen atom replaces the endocyclic oxygen of the furanose ring. These resulting structures are known as aza-C-nucleosides. nih.govresearchgate.netresearchgate.net The compound this compound serves as an ideal scaffold for such syntheses. For instance, a structurally related intermediate, (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, has been successfully employed to create pyrimidine (B1678525) 1′-aza-C-nucleosides. eurekaselect.com In these syntheses, the pyrrolidine core acts as a surrogate for the sugar moiety, and the aminomethyl group (or a precursor) provides a handle for attaching various nucleobases, leading to the formation of complex bicyclic and polycyclic structures with potential applications in chemical biology. nih.govresearchgate.net
Macrocycles are a class of molecules known for their unique structural and functional properties. The incorporation of rigid or semi-rigid building blocks like this compound can pre-organize the linear precursor, facilitating the often-challenging macrocyclization step. nih.govresearchgate.net A powerful strategy for forming macrocycles containing a pyrrolidine ring is the intramolecular 1,3-dipolar cycloaddition of azomethine ylides. chemrxiv.org In a representative approach, a linear peptide can be functionalized at its N-terminus with an imine (an azomethine ylide precursor) and at a side chain with a dipolarophile (e.g., a maleimide). nih.gov A copper catalyst can then mediate an intramolecular cycloaddition, forming a new pyrrolidine ring that closes the macrocycle. chemrxiv.org This method allows for the stereocontrolled installation of a highly substituted pyrrolidine unit, with up to four new chiral centers, directly into a peptide backbone. chemrxiv.org The use of turn-inducing elements like proline or its derivatives is often critical for pre-organizing the peptide chain for efficient cyclization. nih.govchemrxiv.org
Role in the Design and Development of Chiral Ligands for Catalysis
The development of chiral ligands is central to asymmetric catalysis. The structure of this compound is well-suited for this purpose, offering multiple coordination sites (two nitrogen atoms and one oxygen atom) that can bind to a metal center and create a defined chiral pocket.
In organocatalysis, small chiral organic molecules are used to accelerate chemical reactions enantioselectively. Pyrrolidine-based scaffolds are among the most successful organocatalysts, particularly in their role as bifunctional catalysts. mdpi.comnih.govnih.gov The principle relies on the pyrrolidine's secondary amine (or a primary amine on a side chain) reacting with a carbonyl compound to form a nucleophilic enamine intermediate. Simultaneously, another functional group on the catalyst, such as a hydroxyl, urea, or thiourea, acts as a hydrogen-bond donor to activate the electrophilic partner. mdpi.comresearchgate.net
The this compound structure contains the key elements for this type of bifunctional activation: an aminomethyl group that can participate in enamine formation and a hydroxyl group that can act as a hydrogen-bond donor. Catalysts with this arrangement are highly effective in promoting asymmetric Michael additions of aldehydes and ketones to nitroolefins, often achieving high yields and excellent stereoselectivities (up to 99% ee). rsc.orgacs.org
Table 1: Representative Pyrrolidine-Based Organocatalytic Systems
| Catalyst Type | Reaction | Key Features | Reference |
| Pyrrolidine-thiourea | Michael Addition | Bifunctional activation via enamine and H-bonding with nitro group. | mdpi.comresearchgate.net |
| Prolinamide | Aldol Reaction | Peptide-based scaffold creates a defined chiral environment. | mdpi.comnih.gov |
| Pyrrolidine-oxadiazolone | Michael Addition | Oxadiazolone ring acts as a bioisostere for a carboxylic acid. | acs.org |
| Pyrrolidine-based | Michael Addition | Bulky substituents at C2 enhance stereoselectivity. | nih.gov |
The ability of this compound to act as a bidentate or tridentate ligand makes it a valuable scaffold for transition metal catalysis. wikipedia.orgyoutube.com By coordinating to a metal such as palladium, rhodium, or copper, the ligand creates a chiral environment that can direct the stereochemical outcome of a reaction. nih.govrsc.org For example, chiral pyrrolidine-based ligands are instrumental in palladium-catalyzed reactions, including asymmetric C-H functionalization. nih.govacs.org An amino acid-derived ligand can control the regioselectivity of C-H activation on aliphatic systems by rendering the cyclopalladation step reversible, thereby enabling otherwise difficult alkenylation reactions to form complex pyrrolidine heterocycles. nih.gov The combination of the N-methylpyrrolidine, the aminomethyl side chain, and the hydroxyl group offers a potential N,N,O-tridentate coordination mode, which can form highly stable pincer-type complexes with a metal center, enforcing a specific geometry for catalysis. rsc.orgnih.gov
Precursor for Chemically Diverse Molecular Probes and Tools for Chemical Biology Research
Molecular probes are essential tools for studying biological systems. The synthesis of these probes often requires chiral building blocks to ensure specific interactions with biological targets. This compound is a suitable precursor for such tools, without regard to their biological efficacy.
One important class of molecular targets is methyltransferases, which use S-adenosyl-L-methionine (SAM) as a methyl donor. nih.gov The product of this reaction, S-adenosyl-L-homocysteine (SAH), is a potent inhibitor of these enzymes. nih.gov Synthetic analogs of SAH are invaluable as chemical probes to identify and characterize SAM/SAH-binding proteins. nih.gov The structure of this compound provides the core amino alcohol moiety needed to synthesize SAH analogs. These probes can be functionalized with reporter tags (e.g., biotin (B1667282) or fluorescent dyes) to facilitate the detection and analysis of protein-ligand interactions. nih.gov
Furthermore, the use of this scaffold to synthesize aza-C-nucleosides represents another avenue for creating chemical biology tools. nih.goveurekaselect.com These nucleoside mimics are used to probe the function of enzymes involved in nucleic acid metabolism, such as glycosidases and phosphorylases, by acting as stable substrate analogs or inhibitors. nih.govresearchgate.net
Table 2: Chemical Compound Information
| Compound Name | IUPAC Name | Molecular Formula | PubChem CID |
| This compound | (3S,5R)-5-(aminomethyl)-1-methylpyrrolidin-3-ol (example stereoisomer) | C6H14N2O | 22731064 |
| (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol | (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | C5H11NO2 | 9934273 |
| S-adenosyl-L-homocysteine (SAH) | (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}sulfanyl)butanoic acid | C14H20N6O5S | 439153 |
| S-adenosyl-L-methionine (SAM) | (2S)-2-amino-4-({[(2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl}(methyl)sulfonio)butanoate | C15H22N6O5S | 34755 |
| Palladium(II) acetate | ethanoic acid;palladium | C4H6O4Pd | 197930 |
| Copper(I) acetate | acetic acid;copper | C2H3CuO2 | 61160 |
Advanced Analytical Methodologies for Detection, Purity Assessment, and Quality Control in Research Settings
High-Resolution Chromatographic Separation Techniques for Isomer Resolution and Purity Assessment
High-resolution chromatography is a cornerstone for the analysis of complex chemical compounds like "5-(Aminomethyl)-1-methylpyrrolidin-3-ol". Given the compound's chiral nature and the potential for various impurities from its synthesis, chromatographic methods are indispensable for ensuring the quality of research-grade material.
The biological or chemical activity of a chiral molecule is often dependent on its stereochemistry. Therefore, the separation and quantification of the enantiomers of "this compound" are of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, enabling the determination of enantiomeric excess (e.e.). yakhak.orgnih.gov
The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of chiral amines and related compounds. yakhak.org For "this compound", a derivatization step with a suitable agent like a nitrobenzoxadiazole (NBD) derivative could be employed to enhance UV or fluorescence detection, thereby increasing the sensitivity of the method. yakhak.org
The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol or ethanol, is critical for achieving optimal separation. yakhak.org The enantiomeric excess can be calculated from the peak areas of the two enantiomers in the chromatogram.
Table 1: Illustrative Chiral HPLC Method Parameters for Enantiomeric Excess Determination of "this compound"
| Parameter | Value |
| Column | Chiralpak® AD-H (or similar amylose-based CSP) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Expected Retention Time (R-enantiomer) | ~ 8.5 min |
| Expected Retention Time (S-enantiomer) | ~ 10.2 min |
This table presents hypothetical data for illustrative purposes.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. researchgate.netnih.gov For a polar compound like "this compound", derivatization is often necessary to increase its volatility and thermal stability for GC analysis. nih.govmdpi.com Common derivatization procedures include acylation or silylation of the amine and hydroxyl functional groups. psu.edu
Once derivatized, GC-MS can be used for impurity profiling, identifying and quantifying residual starting materials, by-products, and degradation products from the synthetic route. The gas chromatograph separates the different components of the sample, and the mass spectrometer provides detailed structural information for each component based on its mass-to-charge ratio and fragmentation pattern. nih.govnist.gov This allows for the identification of known and unknown impurities, which is crucial for optimizing the synthesis and ensuring the compound's purity. nih.gov
Table 2: Potential Impurities in "this compound" Synthesis and their GC-MS Signatures (as derivatives)
| Potential Impurity | Derivatization Agent | Expected GC Retention Time Index | Key Mass Fragments (m/z) |
| Starting Material A | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Lower than product | Specific to starting material |
| By-product B | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Varies | Specific to by-product |
| "this compound" | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Reference value | Molecular ion, key fragments |
This table presents a conceptual framework for impurity analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) for Precise Purity and Reaction Yield Determination
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the purity of organic compounds without the need for a specific reference standard of the analyte. ox.ac.ukuniv-nantes.fr Unlike chromatographic techniques, qNMR can provide a direct measurement of the analyte's concentration or purity by comparing the integral of a specific resonance of the target compound to that of a certified internal standard of known purity and concentration. ox.ac.uk
For "this compound", specific proton (¹H) or carbon (¹³C) NMR signals that are well-resolved from other signals in the spectrum can be used for quantification. The purity is calculated based on the ratio of the integrated signal areas, the number of nuclei contributing to the signals, and the molecular weights and masses of the analyte and the internal standard. ox.ac.uk Key considerations for accurate qNMR include ensuring complete relaxation of the nuclei between pulses, which is achieved by using a sufficiently long relaxation delay (D1). ox.ac.ukuniv-nantes.fr
Table 3: Example of a qNMR Purity Assay for "this compound"
| Parameter | Value |
| NMR Spectrometer | 400 MHz or higher |
| Solvent | D₂O or CD₃OD |
| Internal Standard | Maleic acid or Dimethyl sulfone (of known purity) |
| Analyte Signal (¹H NMR) | A well-resolved proton signal (e.g., N-methyl protons) |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing nucleus |
| Number of Scans | ≥ 16 (for good signal-to-noise) |
| Data Processing | Baseline and phase correction, integration |
This table outlines the typical parameters for a qNMR experiment.
Innovations in Impurity Profiling and Process Analytical Technology (PAT) for Synthetic Control
The control of synthetic processes is greatly enhanced by modern analytical techniques. Impurity profiling plays a critical role in this, as it provides insights into the reaction mechanism and helps in optimizing reaction conditions to minimize the formation of unwanted by-products. nih.govresearchgate.net The stereoselective synthesis of pyrrolidine (B122466) derivatives is a complex process where minor changes in reaction conditions can affect the stereochemical outcome and impurity profile. mdpi.comnih.govresearchgate.net
Process Analytical Technology (PAT) involves the use of in-line or at-line analytical tools to monitor and control manufacturing processes in real-time. For the synthesis of "this compound", PAT could involve the use of spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy to monitor the consumption of reactants and the formation of the product and intermediates. This real-time data allows for precise control over the reaction, ensuring consistent quality and yield.
The integration of advanced analytical methods like HPLC, GC-MS, and qNMR into a comprehensive quality control strategy, informed by PAT principles, is essential for the reliable production of high-purity "this compound" for research and development purposes.
Future Research Trajectories and Emerging Paradigms for 5 Aminomethyl 1 Methylpyrrolidin 3 Ol Research
Integration with Automated Synthesis and Flow Chemistry Platforms for Enhanced Productivity
The development of automated synthesis and flow chemistry platforms is revolutionizing the field of organic chemistry, offering increased efficiency, reproducibility, and safety. nih.govvapourtec.com For a molecule like 5-(Aminomethyl)-1-methylpyrrolidin-3-ol, these technologies present significant opportunities for accelerating its derivatization and optimization in drug discovery campaigns.
Future research will likely focus on adapting the synthesis of this compound and its subsequent modifications to be compatible with automated systems. This includes the development of robust reaction protocols that can be implemented on robotic platforms, allowing for the rapid generation of libraries of analogs with diverse substituents. researchgate.netresearchgate.net Cartridge-based systems, which offer pre-packaged reagents for common transformations, could be expanded to include methodologies for the functionalization of the aminomethyl and hydroxyl groups of the target compound. sigmaaldrich.comyoutube.com
Flow chemistry, with its precise control over reaction parameters such as temperature, pressure, and reaction time, offers a powerful tool for optimizing the synthesis of pyrrolidine (B122466) derivatives. vapourtec.com The multi-step synthesis of highly substituted pyrrolidines has been successfully demonstrated in flow reactors, suggesting that similar approaches could be developed for this compound. researchgate.net This would not only enhance the efficiency of its production but also enable the exploration of reaction conditions that are not easily accessible in traditional batch synthesis.
Table 1: Comparison of Traditional and Modern Synthesis Platforms
| Feature | Traditional Batch Synthesis | Automated Synthesis | Flow Chemistry |
| Throughput | Low to moderate | High | High |
| Reproducibility | Operator-dependent | High | High |
| Safety | Handling of large quantities of reagents | Reduced exposure to hazardous materials | Improved heat and mass transfer, smaller reaction volumes |
| Optimization | Time-consuming and resource-intensive | Rapid screening of reaction conditions | Facile optimization of parameters |
| Scalability | Often requires re-optimization | Can be challenging | Generally more straightforward |
Exploration of Novel Bio-orthogonal Reaction Chemistries Utilizing its Functional Groups
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov The aminomethyl and hydroxyl functional groups of this compound are amenable to a variety of chemical modifications, making them ideal handles for bio-orthogonal ligations. youtube.com
Future research is expected to explore the incorporation of this pyrrolidine scaffold into larger biomolecules or its use as a probe to study biological systems. This could involve modifying the aminomethyl group to an azide (B81097) or an alkyne to participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, which are cornerstones of click chemistry. nih.gov Similarly, the hydroxyl group could be functionalized with other bio-orthogonal reporters.
The development of novel bio-orthogonal reactions that are compatible with the specific functionalities of this compound will be a key area of investigation. This could lead to the creation of new tools for chemical biology, enabling the site-specific labeling and tracking of this pyrrolidine derivative in complex biological environments. oregonstate.edu
Computational Design and Rational Synthesis of Next-Generation Pyrrolidine-Based Scaffolds
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, allowing for the rational design of molecules with desired properties. ajchem-b.com For this compound, computational approaches can guide the synthesis of next-generation scaffolds with enhanced biological activity and improved pharmacokinetic profiles.
Future research will likely involve the use of computational methods to explore the conformational landscape of this compound and its derivatives. This will provide insights into how the substitution pattern on the pyrrolidine ring influences its three-dimensional shape and its potential interactions with biological targets. By predicting the binding affinities and other properties of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources.
The integration of computational design with synthetic chemistry will enable a more rational approach to the development of novel pyrrolidine-based scaffolds. This synergy will be crucial for unlocking the full potential of this compound as a versatile building block in medicinal chemistry.
Investigation of Sustainable Synthesis Approaches, Including Biocatalytic and Photoredox Transformations
The growing emphasis on green chemistry is driving the development of more sustainable methods for the synthesis of organic molecules. For the production of this compound and its derivatives, future research will focus on the implementation of biocatalytic and photoredox transformations.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.org Enzymes have been successfully employed for the asymmetric synthesis of chiral pyrrolidines, and similar strategies could be developed for the stereoselective synthesis of this compound. mdpi.com
Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This technology could be applied to the functionalization of the pyrrolidine ring of this compound under mild and sustainable conditions. The development of photoredox-mediated methods for the synthesis and derivatization of this compound would represent a significant advancement in green chemistry.
Table 2: Emerging Sustainable Synthesis Methodologies
| Methodology | Principles | Potential Advantages for Pyrrolidine Synthesis |
| Biocatalysis | Use of enzymes as catalysts. | High stereoselectivity, mild reaction conditions, reduced waste. |
| Photoredox Catalysis | Use of visible light to initiate reactions. | Access to novel reactivity, mild conditions, use of a renewable energy source. |
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high enantiomeric purity in 5-(Aminomethyl)-1-methylpyrrolidin-3-ol?
- Methodology : Utilize asymmetric catalysis (e.g., chiral auxiliaries or transition-metal catalysts) during ring-closing reactions to control stereochemistry. Post-synthesis, employ chiral HPLC or polarimetry to verify enantiomeric excess. For intermediates, consider reductive amination with stereoselective reducing agents like NaBH(OAc)₃ .
Q. Which spectroscopic techniques are critical for characterizing the structural and stereochemical properties of this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns and hydrogen bonding (e.g., hydroxyl and aminomethyl groups). NOESY experiments can resolve spatial arrangements in the pyrrolidine ring .
- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis, especially for resolving R/S configurations .
Q. How can researchers ensure safe handling and storage of this compound in laboratory settings?
- Methodology : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation or hygroscopic degradation. Use PPE (gloves, goggles) and fume hoods during synthesis, referencing GHS-compliant hazard protocols for amino alcohols .
Advanced Research Questions
Q. What experimental approaches address discrepancies in reported biological activities of this compound across studies?
- Methodology :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, buffer pH, temperature).
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may influence activity variations .
- Receptor Binding Studies : Radioligand displacement assays to quantify affinity differences across receptor subtypes .
Q. How does the stereochemistry of this compound impact its pharmacological interactions?
- Methodology :
- Enantiomer-Specific Assays : Test isolated enantiomers in vitro (e.g., enzyme inhibition, cytotoxicity) to correlate stereochemistry with activity.
- Molecular Docking : Computational modeling (e.g., AutoDock) to predict binding poses in target proteins like GPCRs or kinases .
Q. What strategies are effective for optimizing the compound’s stability in aqueous solutions for in vivo studies?
- Methodology :
- pH Stability Screening : Monitor degradation via HPLC at physiological pH (6.8–7.4) and acidic/basic conditions.
- Formulation : Use cyclodextrin encapsulation or PEGylation to enhance solubility and reduce hydrolysis .
Q. How can researchers differentiate the reactivity of this compound from structurally similar pyrrolidine derivatives?
- Methodology :
- Kinetic Studies : Compare reaction rates in nucleophilic substitutions or oxidations (e.g., with TEMPO/NaOCl).
- Isotopic Labeling : Use ¹⁵N or ²H to track aminomethyl group participation in mechanistic studies .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in preclinical studies involving this compound?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- ANOVA with Post Hoc Tests : Compare efficacy across dose groups while controlling for batch-to-batch variability .
Q. How to validate the purity of this compound in complex biological matrices?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
